![molecular formula C8H14N2 B2638786 2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine CAS No. 933750-04-0](/img/structure/B2638786.png)
2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine
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Overview
Description
2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine is a chemical compound with the molecular formula C8H14N2 . It has a molecular weight of 138.21 . The compound is stored at -20°C and is in liquid form .
Synthesis Analysis
The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine involves several steps. One method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The InChI code for 2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine is 1S/C8H14N2/c9-3-4-10-6-7-1-2-8(10)5-7/h1-2,7-8H,3-6,9H2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The compound reacts with various electrophilic reagents to give addition products . For example, the reaction of 2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine with m-chloroperoxybenzoic acid (MCPBA) gives an epoxide . An unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides has also been reported .Physical And Chemical Properties Analysis
The compound has a molecular weight of 138.21 and is in liquid form . It is stored at -20°C .Scientific Research Applications
Synthesis Applications
2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine derivatives have found widespread use as versatile synthons in the synthesis of various chemical compounds. For instance, the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one, a related compound, are used in the synthesis of several drug candidates. Efficient enzymes from wild-type strains have made the synthesis of both isomers of this compound possible, highlighting its growing applicability in the chemical synthesis domain (Holt-Tiffin, 2009).
Chemical Reactions and Modifications
2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine and its derivatives undergo various chemical reactions, leading to the formation of novel compounds. For example, molecular fluorine addition to certain derivatives results in difluorinated carbocyclic nucleosides, demonstrating the compound's reactivity and potential in creating new molecular structures (Toyota et al., 1995). Additionally, skeletal rearrangements under acidic conditions have been observed, showcasing the compound's versatility in chemical transformations (Kobayashi et al., 1992).
Biocatalytic Resolutions
The compound's utility in biocatalytic processes is another significant area of application. Lipase-catalyzed resolutions of 2-azabicyclo[2.2.1]hept-5-en-3-ones have been reported, providing a convenient method for obtaining chiral 2-azabicyclo[2.2.1]hept-5-en-3-ones, which are important in various synthetic applications (Nakano et al., 1994; 1996).
Biological Evaluations
Although the focus is not on drug use and dosage, it's worth noting that some derivatives of 6-azabicyclo[3.2.0]hept-2-ene, a related structure, have shown potential as anti-bacterial agents and β-lactamase inhibitors. This indicates the biological relevance of compounds in this chemical class (Singh & Cooper, 1994).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c9-3-4-10-6-7-1-2-8(10)5-7/h1-2,7-8H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMHCYXULJUMBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1C=C2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine |
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